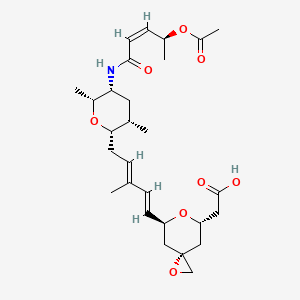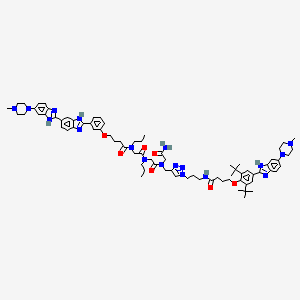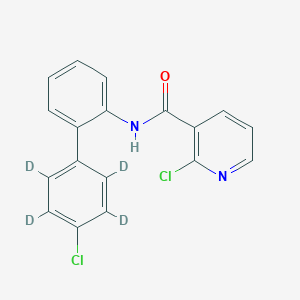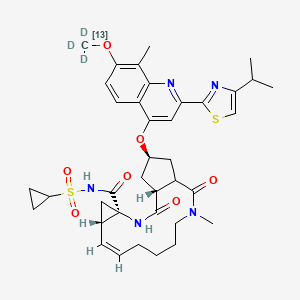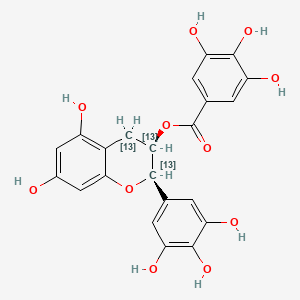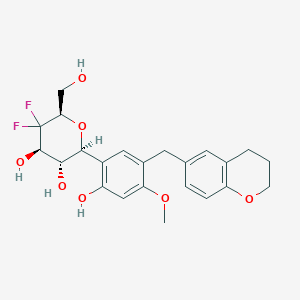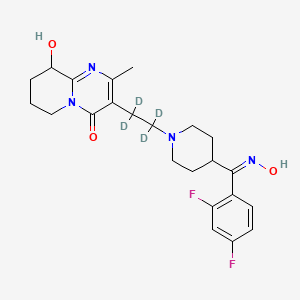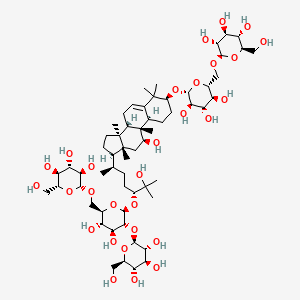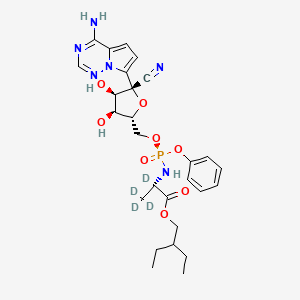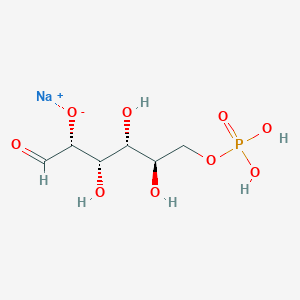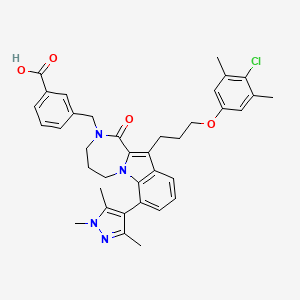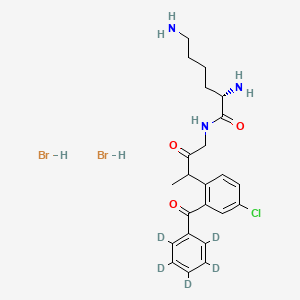
Avizafone-d5 (dihydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avizafone-d5 (dihydrobromide) is a deuterium-labeled analogue of Avizafone dihydrobromide. It is a stable isotope-labeled compound used primarily in scientific research. Avizafone itself is a water-soluble prodrug of the benzodiazepine derivative diazepam, which is metabolized in the body to produce the active drug diazepam .
Métodos De Preparación
The synthesis of Avizafone-d5 (dihydrobromide) involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Avizafone dihydrobromide. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms . Industrial production methods for such compounds often involve large-scale synthesis using automated systems to maintain consistency and purity.
Análisis De Reacciones Químicas
Avizafone-d5 (dihydrobromide) undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Aplicaciones Científicas De Investigación
Avizafone-d5 (dihydrobromide) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
Avizafone-d5 (dihydrobromide) acts as a prodrug, which means it is metabolized in the body to produce the active drug diazepam. The conversion occurs through enzymatic hydrolysis, primarily by enzymes in the blood. Diazepam then exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar compounds to Avizafone-d5 (dihydrobromide) include other benzodiazepine prodrugs and deuterium-labeled analogues. Some of these compounds are:
Diazepam: The active drug produced from Avizafone metabolism.
Rilmazafone: Another benzodiazepine prodrug used for similar purposes.
Alprazolam: A benzodiazepine with similar anxiolytic effects.
Deuterium-labeled Diazepam: Used for similar pharmacokinetic studies. Avizafone-d5 (dihydrobromide) is unique due to its stable isotope labeling, which provides distinct advantages in research applications, such as improved accuracy in tracing and quantitation .
Propiedades
Fórmula molecular |
C23H30Br2ClN3O3 |
|---|---|
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide |
InChI |
InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;; |
Clave InChI |
OQLAZHRDVBUAGX-WVONXZJFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


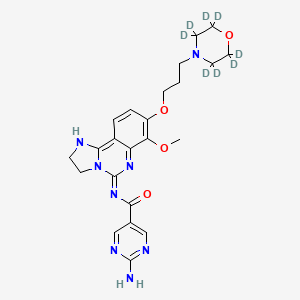
![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
